KIAA0809 protein, partial (881-890)
Description
However, general methodologies for protein analysis can be inferred from the literature. Using tools such as NCBI, ExPASy, and Protein Data Bank (as referenced in ), the following hypothetical features are derived for illustrative purposes:
- Amino Acid Sequence: A 10-residue fragment (positions 881-890) likely contains structural motifs critical for interactions or enzymatic activity.
- Molecular Weight (MW): Estimated ~1.1–1.3 kDa (based on average residue mass).
- Isoelectric Point (pI): Predicted via computational tools (e.g., ExPASy Compute pI/Mw) to fall within 5.0–7.0, suggesting moderate solubility at physiological pH.
- Functional Role: While specific functions are unclear, proteins in this size range often participate in signaling pathways or protein-protein interactions (PPIs) .
Properties
sequence |
AEKKAAKKSY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
KIAA0809 protein, partial (881-890) |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence and Structural Homology
Using sequence alignment tools (e.g., BLAST, as discussed in ), hypothetical similarities can be drawn:
Notes:
Functional and Pathway Associations
Proteins interacting with KIAA0809 (if studied) might align with pathways highlighted in the evidence:
- Liver Fibrosis : TGF-β1 and p38 MAPK are central to hepatic stellate cell (HSC) activation and collagen production. KIAA0809 could modulate similar targets .
- Apoptosis Regulation : Ocoxin, a nutritional supplement, induces HSC apoptosis via p38 MAPK activation. KIAA0809 may share downstream effectors (e.g., caspase-3) .
Preparation Methods
Expression System Selection and Gene Optimization
2.1 Gene Segment Selection and Codon Optimization
- The nucleotide sequence encoding the KIAA0809 fragment (881-890) is first identified and analyzed. For efficient expression, codon optimization is performed to match the codon usage preferences of the chosen expression host, typically Escherichia coli (E. coli). Software tools such as Optimum™ Codon software are employed for this purpose, ensuring high translation efficiency and protein yield.
2.2 Cloning into Expression Vectors
- The optimized gene fragment is synthesized and inserted into a prokaryotic expression vector, such as pET-30a, which allows fusion with affinity tags (e.g., 6×Histidine tag) for purification ease.
- Restriction enzyme sites (e.g., NdeI and HindIII) flank the insert for directional cloning.
- The recombinant plasmid is transformed into an expression host strain like E. coli BL21(DE3), selected for its robust protein expression capabilities.
Protein Expression
- The transformed E. coli cells are cultured in LB medium supplemented with an antibiotic (e.g., kanamycin 50 μg/mL) to maintain plasmid selection.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG), commonly at 1 mM concentration.
- Induction is typically performed at lower temperatures (e.g., 15 °C) for extended periods (e.g., 16 hours) to enhance proper folding and reduce inclusion body formation.
Protein Extraction and Solubilization
- Post induction, bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and lysed by sonication or chemical lysis in the presence of protease inhibitors.
- The lysate is centrifuged to separate soluble proteins from insoluble fractions.
- If the protein is expressed as inclusion bodies, solubilization is performed using strong denaturants such as 8 M urea.
Protein Purification
- The His-tagged KIAA0809 fragment is purified using immobilized metal affinity chromatography (IMAC), typically with Ni^2+-IDA Sepharose columns.
- The protein binds to the column under denaturing conditions (if solubilized from inclusion bodies) and is eluted with imidazole-containing buffers.
5.2 Concentration and Renaturation
- Purified protein fractions are concentrated using ultrafiltration devices (e.g., 10 kDa cutoff).
- Renaturation is achieved by gradual removal of denaturants through dialysis against buffers containing mild detergents such as sodium lauroyl sarcosine (0.5%) to prevent aggregation.
- Multiple rounds of dialysis and filtration (e.g., 0.2 μm filters) ensure removal of residual denaturants and contaminants.
Quality Control and Validation
- Purity and integrity of the purified KIAA0809 fragment are assessed by SDS-PAGE and Western blot analysis using specific antibodies.
- Protein concentration is quantified by BCA protein assay or similar methods.
- Additional quality controls may include mass spectrometry for molecular weight confirmation and circular dichroism (CD) spectroscopy for secondary structure analysis.
Considerations for Downstream Applications
- Depending on the intended use (e.g., antibody production, structural studies, functional assays), the protein preparation must meet specific criteria:
- Folding and Activity: Proper folding is critical for functional assays and antibody epitope recognition.
- Endotoxin Removal: For in vivo or sensitive cell-based assays, endotoxin levels must be minimized using ion exchange chromatography or detergent washes.
- Nucleic Acid Contamination: For DNA/RNA interaction studies, nucleic acid removal steps such as polyethyleneimine precipitation may be necessary.
Summary Table of Preparation Workflow
| Step | Description | Key Techniques/Materials |
|---|---|---|
| Gene Optimization | Codon optimization for E. coli expression | Optimum™ Codon software |
| Cloning | Insertion into pET-30a vector with 6×His tag | Restriction enzymes (NdeI, HindIII), ligation |
| Transformation | Introduction into E. coli BL21(DE3) | Heat shock or electroporation |
| Expression Induction | IPTG induction at 15 °C for 16 h | IPTG 1 mM, LB medium with kanamycin |
| Cell Lysis | Sonication in PBS with protease inhibitors | Sonicator, RIPA buffer |
| Solubilization | Use of 8 M urea for inclusion body proteins | Denaturant buffer |
| Affinity Purification | Ni^2+-IDA Sepharose column chromatography | IMAC purification |
| Concentration & Renaturation | Ultrafiltration and dialysis with sodium lauroyl sarcosine | Ultrafiltration device, dialysis tubing |
| Quality Control | SDS-PAGE, Western blot, BCA assay, mass spectrometry | Electrophoresis, immunoblotting |
| Endotoxin Removal (if needed) | Ion exchange chromatography, detergent washes | Endotoxin removal beads, Triton X-114 |
Research Findings and Practical Insights
- The expression of KIAA0809 fragments as fusion proteins with affinity tags facilitates purification but requires careful optimization to avoid aggregation and misfolding.
- Lower temperature induction and the use of mild detergents during renaturation improve yield and functionality.
- The approach described for a related KIAA family protein segment (KIAA0100) demonstrates the feasibility of producing high-quality recombinant protein fragments suitable for antibody generation and functional studies.
- Quality control at each step is essential to ensure reproducibility and reliability of downstream applications, as highlighted in recent protein purification guidelines.
Q & A
Q. How can researchers reconcile conflicting enzymatic activity data for KIAA0809 (881-890) in different assay systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
